4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide
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Overview
Description
4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide is a complex organic compound characterized by the presence of multiple bromine atoms and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide typically involves multiple steps:
Bromination: The starting material, 4-methylbenzamide, undergoes bromination to introduce bromine atoms at specific positions. This step often requires the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated intermediate is then reacted with 3-bromoaniline to form the desired amide bond. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA).
Final Bromination: The final step involves the introduction of additional bromine atoms to achieve the tribromo substitution pattern. This step may require the use of bromine or a brominating reagent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to their reduced forms.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other brominated compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide
- 4-methyl-N-{2,2,2-tribromo-1-[(4-methoxyphenyl)amino]ethyl}benzamide
- 4-methyl-N-{2,2,2-tribromo-1-[(2-naphthyl)amino]ethyl}benzamide
Uniqueness
4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide is unique due to the specific arrangement of bromine atoms and the presence of the 3-bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H14Br4N2O |
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Molecular Weight |
569.9 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(3-bromoanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Br4N2O/c1-10-5-7-11(8-6-10)14(23)22-15(16(18,19)20)21-13-4-2-3-12(17)9-13/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
OYYOLEWGDDSZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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